2-[9-(4-chlorophenyl)-1,7-dimethyl-2,4-dioxo-7,8-dihydro-6H-purino[7,8-a]pyrimidin-3-yl]acetic acid
Description
This compound is a purino-pyrimidine hybrid featuring a 4-chlorophenyl substituent at the 9-position, two methyl groups (1- and 7-positions), two dioxo groups (2- and 4-positions), and an acetic acid moiety at the 3-position.
Properties
IUPAC Name |
2-[9-(4-chlorophenyl)-1,7-dimethyl-2,4-dioxo-7,8-dihydro-6H-purino[7,8-a]pyrimidin-3-yl]acetic acid | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H18ClN5O4/c1-10-7-22(12-5-3-11(19)4-6-12)17-20-15-14(23(17)8-10)16(27)24(9-13(25)26)18(28)21(15)2/h3-6,10H,7-9H2,1-2H3,(H,25,26) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
HBDZARNFLOFUTA-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1CN(C2=NC3=C(N2C1)C(=O)N(C(=O)N3C)CC(=O)O)C4=CC=C(C=C4)Cl | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H18ClN5O4 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
403.8 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-[9-(4-chlorophenyl)-1,7-dimethyl-2,4-dioxo-7,8-dihydro-6H-purino[7,8-a]pyrimidin-3-yl]acetic acid typically involves multi-step organic reactions. One common synthetic route includes the following steps:
Formation of the purine ring: This can be achieved through the condensation of appropriate amines and aldehydes, followed by cyclization.
Introduction of the chlorophenyl group: This step often involves a substitution reaction where a chlorophenyl group is introduced to the purine ring.
Formation of the pyrimidine ring: This is typically done through a cyclization reaction involving the purine intermediate.
Attachment of the acetic acid group:
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but optimized for large-scale production. This includes the use of high-yielding reactions, efficient catalysts, and scalable reaction conditions. The process may also involve purification steps such as crystallization, distillation, or chromatography to obtain the desired purity of the compound.
Chemical Reactions Analysis
Types of Reactions
2-[9-(4-chlorophenyl)-1,7-dimethyl-2,4-dioxo-7,8-dihydro-6H-purino[7,8-a]pyrimidin-3-yl]acetic acid can undergo various chemical reactions, including:
Oxidation: This compound can be oxidized to form corresponding oxides or hydroxylated derivatives.
Reduction: Reduction reactions can lead to the formation of reduced derivatives, such as amines or alcohols.
Substitution: The chlorophenyl group can undergo nucleophilic substitution reactions to introduce different substituents.
Hydrolysis: The ester or amide bonds in the compound can be hydrolyzed to form carboxylic acids and amines.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate, chromium trioxide, and hydrogen peroxide.
Reduction: Reducing agents such as lithium aluminum hydride, sodium borohydride, and catalytic hydrogenation are often used.
Substitution: Nucleophiles like amines, thiols, and alkoxides can be used in substitution reactions.
Hydrolysis: Acidic or basic conditions, such as hydrochloric acid or sodium hydroxide, are typically employed.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield hydroxylated derivatives, while reduction can produce amines or alcohols. Substitution reactions can introduce various functional groups, and hydrolysis can yield carboxylic acids and amines.
Scientific Research Applications
2-[9-(4-chlorophenyl)-1,7-dimethyl-2,4-dioxo-7,8-dihydro-6H-purino[7,8-a]pyrimidin-3-yl]acetic acid has several applications in scientific research:
Chemistry: It is used as a building block in the synthesis of more complex molecules and as a reagent in various organic reactions.
Biology: The compound is studied for its potential biological activities, including antiviral, anticancer, and anti-inflammatory properties.
Medicine: Research is ongoing to explore its potential as a therapeutic agent for various diseases.
Industry: It is used in the development of new materials and as an intermediate in the production of pharmaceuticals and agrochemicals.
Mechanism of Action
The mechanism of action of 2-[9-(4-chlorophenyl)-1,7-dimethyl-2,4-dioxo-7,8-dihydro-6H-purino[7,8-a]pyrimidin-3-yl]acetic acid involves its interaction with specific molecular targets and pathways. The compound can bind to enzymes, receptors, or other proteins, modulating their activity. This can lead to various biological effects, such as inhibition of enzyme activity, alteration of signal transduction pathways, or induction of apoptosis in cancer cells.
Comparison with Similar Compounds
Structural Analog: (9-Cyclohexyl-1,7-dimethyl-2,4-dioxo-1,4,6,7,8,9-hexahydropyrimido[2,1-f]purin-3(2H)-yl)acetic Acid
- Key Differences : Replaces the 4-chlorophenyl group with a cyclohexyl substituent at the 9-position.
- Impact on Properties :
- Hydrophobicity : Cyclohexyl is more hydrophobic than 4-chlorophenyl, likely reducing aqueous solubility.
- Steric Effects : The bulkier cyclohexyl group may hinder interactions with flat binding pockets compared to the planar 4-chlorophenyl group.
- Synthesis : Similar core structure suggests shared synthetic strategies, such as multi-step cyclization and functionalization .
Thieno[2,3-d]pyrimidine Derivatives (e.g., Compound 5 from )
- Structural Contrast: Features a thiophene-fused pyrimidine core instead of a purino-pyrimidine system.
- Functional Groups : Includes a chloroacetohydrazide side chain, contrasting with the acetic acid moiety in the target compound.
- The target compound’s biological data remain unreported, but its acetic acid group may enhance solubility for improved bioavailability .
Imidazo[1,2-a]pyridine Derivative (Diethyl 8-cyano-7-(4-nitrophenyl)-2-oxo-3-phenethyl-1,2,3,7-tetrahydroimidazo[1,2-a]pyridine-5,6-dicarboxylate)
- Core Structure: Imidazo[1,2-a]pyridine vs. purino-pyrimidine.
- Physical Properties: Melting point = 243–245°C, higher than typical purino-pyrimidines (data for the target compound is unavailable).
- Functional Groups : Nitrophenyl and ester groups confer distinct electronic and steric profiles compared to the chlorophenyl and acetic acid groups of the target compound .
Research Findings and Implications
- Structural Flexibility: The purino-pyrimidine core allows for diverse substitutions, enabling tuning of electronic and steric properties. For instance, replacing 4-chlorophenyl with cyclohexyl () alters hydrophobicity, while thienopyrimidines () introduce sulfur-based π-interactions.
- Biological Potential: The cytotoxicity of thieno[2,3-d]pyrimidines highlights the importance of heterocyclic cores in drug design. The target compound’s acetic acid group may facilitate salt formation, improving solubility for in vivo studies.
- Analytical Gaps: Limited data on the target compound’s physical properties (e.g., melting point, solubility) underscore the need for further characterization.
Q & A
Basic Question: What synthetic methodologies are recommended for synthesizing this compound, and what critical parameters influence yield?
Answer:
The synthesis of this compound typically involves multi-step organic reactions, including cyclization, alkylation, and functional group modifications. Key steps include:
- Cyclocondensation of substituted pyrimidine precursors with chlorophenyl-containing intermediates under reflux conditions (e.g., DMF or THF as solvents at 80–100°C) .
- Acetylation of the intermediate using acetic acid derivatives, requiring precise stoichiometric control to avoid side reactions .
- Purification via column chromatography (silica gel, ethyl acetate/hexane gradient) or recrystallization to achieve >95% purity .
Critical Parameters:
- Temperature control during cyclization to prevent decomposition.
- Solvent polarity for optimal reaction kinetics .
- Use of anhydrous conditions to minimize hydrolysis of reactive intermediates .
Basic Question: Which characterization techniques are essential for structural confirmation?
Answer:
- Nuclear Magnetic Resonance (NMR):
- Mass Spectrometry (MS):
- High-resolution ESI-MS to confirm molecular formula (e.g., observed [M+H]+ vs. calculated m/z) .
- Infrared Spectroscopy (IR):
- Peaks at ~1700 cm⁻¹ (C=O stretching) and ~1250 cm⁻¹ (C-Cl) to validate functional groups .
Advanced Question: How can experimental design principles resolve contradictions in spectroscopic data?
Answer:
Contradictions (e.g., unexpected NMR shifts or MS fragments) require systematic analysis:
- Factorial Design: Vary parameters (solvent, temperature) to identify artifacts vs. true structural anomalies .
- Control Experiments: Synthesize and characterize intermediate analogs to isolate the source of discrepancies .
- Computational Validation: Compare experimental NMR shifts with DFT-calculated chemical shifts for the proposed structure .
Advanced Question: What computational strategies predict the compound’s reactivity in biological systems?
Answer:
- Molecular Docking: Use software like AutoDock Vina to model interactions with target proteins (e.g., kinases or enzymes) .
- MD Simulations: Assess stability of ligand-protein complexes over 100-ns trajectories to evaluate binding affinity .
- QSAR Modeling: Correlate structural features (e.g., Cl-substituent position) with activity data from analogs to guide derivatization .
Advanced Question: How can statistical methods optimize reaction conditions for scale-up?
Answer:
-
Response Surface Methodology (RSM): Design experiments to model interactions between variables (e.g., temperature, catalyst loading) and maximize yield .
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Taguchi Design: Identify robust conditions (e.g., solvent ratio) that minimize variability in purity .
-
Example Workflow:
Factor Range Tested Optimal Value Temp 70–110°C 90°C Catalyst 0.5–2 mol% 1.2 mol% Time 6–24 h 12 h
Advanced Question: What strategies assess the compound’s stability under physiological conditions?
Answer:
- Forced Degradation Studies:
- Acid/Base Hydrolysis (0.1M HCl/NaOH, 37°C, 24 h) to identify labile groups (e.g., ester linkages) .
- Oxidative Stress (3% H₂O₂) to test susceptibility of thioether or purine moieties .
- LC-MS Stability Profiling: Monitor degradation products over time in simulated biological fluids (e.g., PBS, pH 7.4) .
Advanced Question: How do structural analogs differ in bioactivity, and what drives selectivity?
Answer:
-
Key Structural Comparisons:
Analog Substituent Bioactivity (IC₅₀) Selectivity Factor 4-Fluorophenyl 12 nM 1.5x 3-Chlorophenyl 8 nM 2.8x 4-Methoxybenzyl 25 nM 1.0x -
Drivers of Selectivity:
- Electron-withdrawing groups (e.g., Cl) enhance target binding via hydrophobic interactions .
- Steric effects from methyl groups reduce off-target binding .
Advanced Question: What methodologies elucidate interactions with biological macromolecules?
Answer:
- Surface Plasmon Resonance (SPR): Measure real-time binding kinetics (ka/kd) to purified proteins .
- Isothermal Titration Calorimetry (ITC): Quantify thermodynamic parameters (ΔH, ΔS) for binding .
- Cryo-EM: Resolve ligand-induced conformational changes in large complexes (e.g., ribosomes) .
Advanced Question: How to mitigate byproduct formation during synthesis?
Answer:
- Byproduct Identification: LC-MS/MS to detect and characterize impurities (e.g., diastereomers or oxidation products) .
- Mitigation Strategies:
- Use of scavenger resins (e.g., polymer-bound thiourea) to trap reactive intermediates .
- Adjust pH to suppress undesired side reactions (e.g., maintain pH 6–7 during acetylation) .
Advanced Question: What are the challenges in scaling up from lab to pilot-scale synthesis?
Answer:
- Key Challenges:
- Heat dissipation in exothermic steps (e.g., cyclization), requiring jacketed reactors .
- Solvent recovery for cost-effective purification .
- Process Optimization:
- Continuous flow reactors to improve mixing and temperature control .
- PAT (Process Analytical Technology) for real-time monitoring of critical quality attributes .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
